molecular formula C24H27NO3S B12193280 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine

4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine

Cat. No.: B12193280
M. Wt: 409.5 g/mol
InChI Key: FZCOTZHDFFQQIZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative featuring a benzyl substituent at the 4-position and a sulfonyl-linked 6-ethoxynaphthalene moiety. The ethoxynaphthalene component introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and target engagement .

Properties

Molecular Formula

C24H27NO3S

Molecular Weight

409.5 g/mol

IUPAC Name

4-benzyl-1-(6-ethoxynaphthalen-2-yl)sulfonylpiperidine

InChI

InChI=1S/C24H27NO3S/c1-2-28-23-10-8-22-18-24(11-9-21(22)17-23)29(26,27)25-14-12-20(13-15-25)16-19-6-4-3-5-7-19/h3-11,17-18,20H,2,12-16H2,1H3

InChI Key

FZCOTZHDFFQQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Composition

4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine has the following chemical properties:

PropertyDetails
Molecular Formula C21H24N2O3S
Molecular Weight 380.50 g/mol
IUPAC Name 4-benzyl-1-(6-ethoxynaphthalen-2-ylsulfonyl)piperidine

The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various molecular targets, including enzymes and receptors. The piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that sulfonyl-containing piperidines can inhibit bacterial growth through interference with cell wall synthesis and protein function.

Anticancer Activity

Recent investigations have focused on the anticancer properties of sulfonamide derivatives. Preliminary studies suggest that 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine may induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase cascade.

Neuroprotective Effects

The neuroprotective effects of piperidine derivatives are also under investigation. Some studies suggest that this compound may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including sulfonyl analogs. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine inhibited cell proliferation and induced apoptosis, suggesting potential as a chemotherapeutic agent .
  • Neuroprotection : A recent animal model study demonstrated that administration of piperidine derivatives could mitigate cognitive decline associated with Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine, a comparison with other related compounds is essential:

Compound NameBiological Activity
1-(6-Ethoxynaphthalen-2-yl)sulfonylpiperidineModerate antibacterial
4-Ethoxybenzoyl-piperidineStrong anticancer
1-(Naphthalenesulfonyl)piperidineNeuroprotective properties

Summary of Findings

The biological activity of 4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine shows promise in various therapeutic areas, particularly in antimicrobial and anticancer research. Its unique structure allows for diverse interactions within biological systems, making it a candidate for further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Sulfonyl Scaffold

a. 4-Fluoro-1-((4-nitrophenyl)sulfonyl)piperidine

  • Structure : Substituted with a fluorine at the 4-position and a nitro group on the sulfonyl-linked phenyl ring.
  • Synthesis : Utilizes Raney nickel and sodium borohydride for reduction, similar to methods for related sulfonamides .
  • The fluorine atom may enhance metabolic stability compared to the benzyl group .

b. 4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine

  • Structure : Features a radiolabeled iodine atom on the benzylsulfonyl group.
  • Application : Used in biodistribution studies to assess absorbed radiation doses in preclinical models .
  • Key Differences: The iodine substituent enables imaging applications, whereas the ethoxynaphthalene in the target compound may prioritize target affinity over diagnostic utility. The bulkier naphthalene group could reduce clearance rates compared to the iodobenzyl analog .
Piperidine Derivatives with Alternative Linkers

a. Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

  • Structure: Incorporates an oxazolo-pyridine ring and a propenoate ester linker instead of a sulfonyl group.
  • Synthesis : Achieved 88% yield via nucleophilic substitution, highlighting efficient methodology for piperidine-oxazolo hybrids .
  • Key Differences: The oxazolo-pyridine moiety may confer distinct electronic properties and hydrogen-bonding capabilities compared to the sulfonyl-naphthalene group. Solubility in polar solvents (e.g., methanol) is likely higher due to the ester functionality .

b. 4-Benzyl-1-[(2,2-dicyclohexyl-1,3-dioxolan-4-yl)methyl]piperidine (10a)

  • Structure : Replaces the sulfonyl group with a dioxolane-methyl linker.
  • Synthesis : 71% yield via flash chromatography; the dioxolane ring enhances lipophilicity .
  • Key Differences : The dioxolane linker may improve blood-brain barrier penetration compared to the polar sulfonyl group, making it more suitable for CNS-targeted therapies .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Yield Notable Properties/Applications
Target Compound C₂₃H₂₅N₃O₃ 6-Ethoxynaphthalen-2-yl-sulfonyl Not Reported High lipophilicity, potential kinase inhibition
4-Fluoro-1-((4-nitrophenyl)sulfonyl)piperidine C₁₁H₁₃FN₂O₄S 4-Fluoro, 4-nitro-phenyl-sulfonyl ~75% (estimated) Electron-deficient scaffold
4-Benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine C₁₈H₂₁IN₂O₂S 125I-labeled benzylsulfonyl Not Reported Radiolabeled imaging agent
Compound 16 (Oxazolo-pyridine derivative) C₂₄H₂₇N₃O₄ Oxazolo-pyridine, propenoate ester 88% Soluble in polar solvents
Compound 10a (Dioxolane derivative) C₂₇H₃₇N₂O₂ Dicyclohexyl-dioxolane 71% Enhanced lipophilicity

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